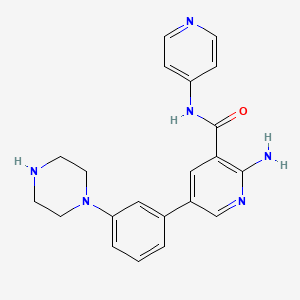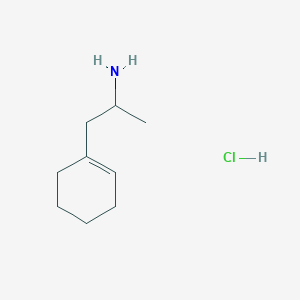
1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride" is a derivative of cyclohexene with an amine group, suggesting its relevance in the field of organic chemistry and pharmacology. The presence of the hydrochloride indicates that it is used in its salt form, which is common for amine compounds to increase their solubility and stability.
Synthesis Analysis
The synthesis of related cyclohexene derivatives has been reported in the literature. For instance, optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides were synthesized with good yields, indicating that the synthesis of such compounds is feasible and can result in high-purity products . The synthesis process often involves multiple steps, including the formation of intermediates and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the structure of a related compound was confirmed through single-crystal X-ray diffraction analysis . This technique allows for a detailed understanding of the molecular geometry and intermolecular interactions within the crystal, which are crucial for predicting the behavior and reactivity of the compound.
Chemical Reactions Analysis
Cyclohexene derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the presence of substituents on the cyclohexene ring. For example, a study reported the reaction of cyclohexylamine with different aldehydes, leading to different products depending on the nature of the substituents . This suggests that "1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride" could also exhibit diverse reactivity patterns in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the presence of the hydrochloride salt form, which typically enhances solubility in polar solvents. The electronic polarization of the molecule, as indicated by the partial charges on the oxygen and nitrogen atoms in related compounds, can also affect the compound's interactions with other molecules .
Scientific Research Applications
Photochemistry and Synthesis
- Photochemical Properties and Synthesis : The study of photochemical properties of cyclohexenyl derivatives has shown the potential for producing various compounds. For instance, derivatives afford dimethylvinylidene upon photolysis, indicating the versatility of cyclohexenyl compounds in synthetic chemistry (Hardikar et al., 2015). Additionally, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes showcases the application of cyclohexenyl derivatives in ligand development for transition metal-based catalysts (Zeng et al., 2009).
Hydroamination and Catalysis
- Hydroamination and Catalysis : Cyclohexadienes, including those related to the cyclohexenyl moiety, have been utilized in radical transfer hydroaminations, demonstrating their utility in the synthesis of aminated compounds. This process occurs with good to excellent anti-Markovnikov selectivity and tolerates a wide range of functional groups (Guin et al., 2007). The Brønsted Acid-Catalyzed Transfer Hydrogenation using cyclohexadienes as dihydrogen surrogates further exemplifies the broad applicability of these compounds in chemical synthesis (Chatterjee & Oestreich, 2016).
Amination and Bioconjugation
- Amination and Bioconjugation : The carbene-catalyzed α-carbon amination of chloroaldehydes, utilizing cyclohexadiene derivatives, highlights the innovative approaches to accessing bioactive molecules and natural product cores. This methodology affords optically enriched dihydroquinoxalines, demonstrating the relevance of cyclohexenyl compounds in medicinal chemistry (Huang et al., 2019). The mechanism of amide formation by carbodiimide in aqueous media, explored through the use of related compounds, provides insight into bioconjugation techniques critical for drug development and biomolecular research (Nakajima & Ikada, 1995).
Safety and Hazards
properties
IUPAC Name |
1-(cyclohexen-1-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h5,8H,2-4,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQRWHUWUONGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)
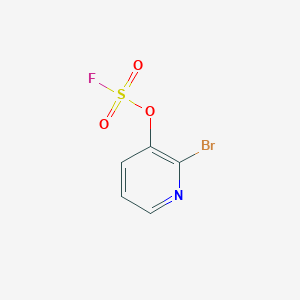
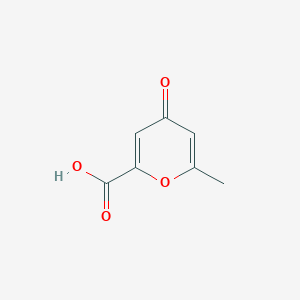

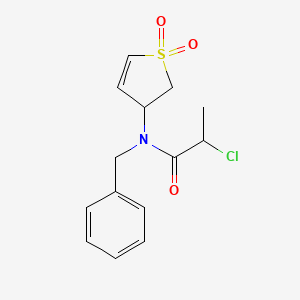
![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
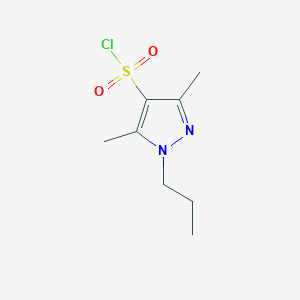
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)
